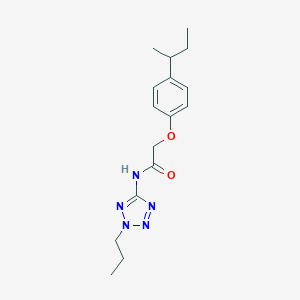
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide, also known as APETALA2 (AP2), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of tetrazole-based compounds and has been shown to have a wide range of biological activities.
作用机制
The mechanism of action of AP2 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AP2 has been shown to inhibit the activity of certain enzymes and receptors, as well as activate others. This modulation of signaling pathways ultimately leads to the biological effects observed in scientific research.
Biochemical and Physiological Effects:
AP2 has been shown to have a wide range of biochemical and physiological effects in scientific research. These effects include inhibition of cell growth, induction of cell death, modulation of neurotransmitter activity, improvement of cognitive function, modulation of the immune response, and reduction of inflammation.
实验室实验的优点和局限性
One of the advantages of using AP2 in scientific research is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using AP2 is its potential toxicity. Careful consideration must be given to the dosage and administration of AP2 in lab experiments to ensure that it does not cause harm to the subjects.
未来方向
There are many potential future directions for research involving AP2. Some of these directions include further investigation into the mechanism of action of AP2, exploration of its potential applications in other research areas, and development of more potent and selective analogs of AP2. Additionally, research into the potential therapeutic applications of AP2 in human diseases such as cancer, Alzheimer's disease, and autoimmune disorders is an area of great interest.
合成方法
The synthesis of AP2 involves the reaction of 4-sec-butylphenol with propargyl bromide to form 4-sec-butylphenylpropargyl ether. This ether is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with 2-bromoacetyl chloride to form AP2.
科学研究应用
AP2 has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, AP2 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and colon cancer. In neuroscience, AP2 has been shown to modulate the activity of neurotransmitters and improve cognitive function in animal models. In immunology, AP2 has been shown to modulate the immune response and reduce inflammation in animal models.
属性
分子式 |
C16H23N5O2 |
|---|---|
分子量 |
317.39 g/mol |
IUPAC 名称 |
2-(4-butan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-19-16(18-20-21)17-15(22)11-23-14-8-6-13(7-9-14)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19,22) |
InChI 键 |
HDRDBOJENWTGCY-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
规范 SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide](/img/structure/B251411.png)
![N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B251416.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251417.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B251418.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B251423.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251429.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)